Aloeresin A
Overview
Description
Aloeresin A is a metabolite of aloesin and is known to be an α-Glucosidase inhibitor . It also exhibits antioxidant properties and acts as a free radical scavenger .
Molecular Structure Analysis
The molecular structure analysis of Aloeresin A involves computational methods such as molecular docking, molecular dynamics (MD) simulation, and density functional theory (DFT) investigations . These methods have shown that Aloeresin A has strong binding energies and stable interactions with its targets .Chemical Reactions Analysis
Aloeresin A has been found to exhibit strong binding energies with bacterial and host targets, indicating its potential as an inhibitor . Further analysis using MMGBSA and MD simulation reflect higher binding free energies and stable interactions of Aloeresin A with the targets .Physical And Chemical Properties Analysis
Aloeresin A is a brown solid with a molecular weight of 540.5 . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
Quantification in Aloe ferox : Aloeresin A, along with other compounds, was quantified in Aloe ferox using Ultra-High Performance Liquid Chromatography coupled to Mass Spectrometry (UHPLC–MS). This method is recommended for routine quality control analysis in the commercialization of aloe products (Kanama et al., 2015).
High-Performance Liquid Chromatography Determination : A procedure was developed for the determination of aloeresin A and other phenolic compounds in Aloe species. This method employed reversed-phase high-performance liquid chromatography and was used for analyzing various Aloe species (Okamura et al., 1996).
Bioactive Secondary Metabolites in Aloe Species : A study investigated the phytochemical profile of 18 Aloe species, focusing on bioactive secondary metabolites in leaf exudates. Aloeresin A was among the compounds analyzed, and the study highlighted the diversity of phytochemicals in Aloe leaf exudates (Cardarelli et al., 2017).
Therapeutic Potential of Aloe vera : Aloeresin A was identified as one of the active compounds in Aloe vera with various biological and pharmacological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties (Kumar et al., 2019).
Biocatalytic Conversion to Aloesin : A study focused on converting aloeresin A to aloesin, a skin bleaching product, through enzymatic hydrolysis. This research aimed at increasing concentrations of aloesin in aloe bitters extract (Steenkamp et al., 2012).
Anti-inflammatory Properties : Aloeresin A was identified in Cape aloe and demonstrated anti-inflammatory properties, reducing the oedematous response induced by Croton oil in mice (Speranza et al., 2005).
Antioxidant and Antidiabetic Properties : Two Yemeni Aloe species were investigated for their phytochemical profile and potential antidiabetic activity. Aloeresin A was among the compounds identified, with the extracts showing significant antioxidant activity (Aldayel et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3/b8-5+/t20-,24-,25+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACRJXSXSVUOFZ-HINKZNOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aloeresin A | |
CAS RN |
74545-79-2 | |
Record name | Aloe resin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74545-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloeresin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074545792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALOERESIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73899319HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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